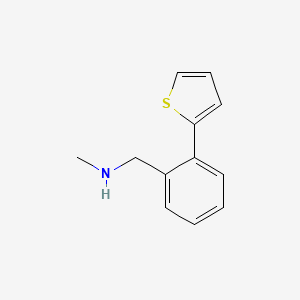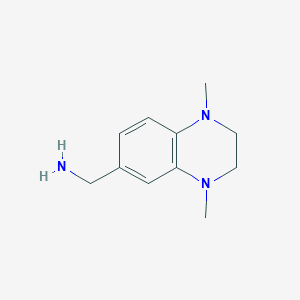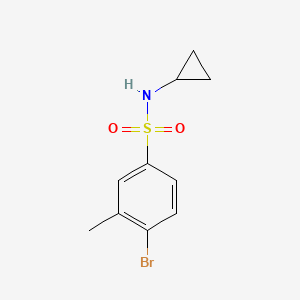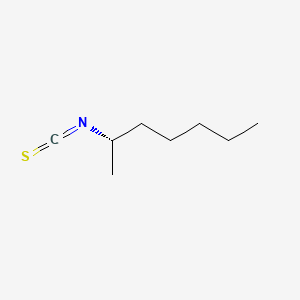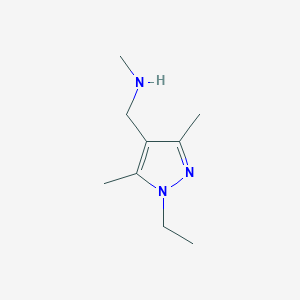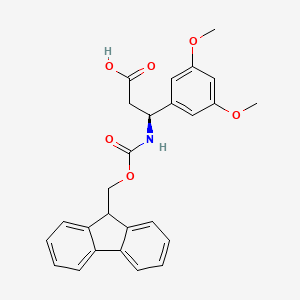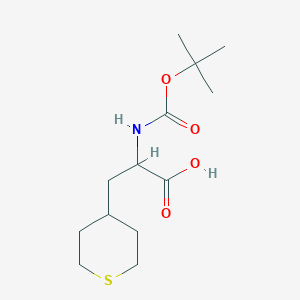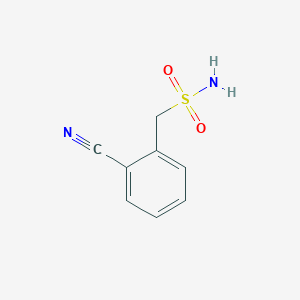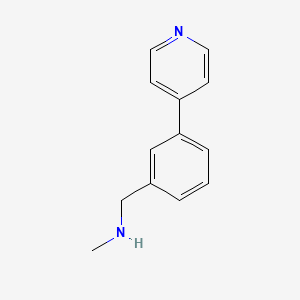
N-methyl(3-(pyridin-4-yl)phenyl)methanamine
Descripción general
Descripción
“N-methyl(3-(pyridin-4-yl)phenyl)methanamine” is a chemical compound with the molecular formula C13H14N2 . It is also known as N-methyl-N-(3-pyridin-4-ylbenzyl)amine . This compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of “N-methyl(3-(pyridin-4-yl)phenyl)methanamine” consists of a pyridine ring attached to a phenyl ring through a methanamine bridge . The compound has a molecular weight of 198.26 g/mol . The InChI string representation of the molecule is “InChI=1S/C13H14N2/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12/h2-9,14H,10H2,1H3” and the canonical SMILES representation is "CNCC1=CC(=CC=C1)C2=CC=NC=C2" .
Physical And Chemical Properties Analysis
“N-methyl(3-(pyridin-4-yl)phenyl)methanamine” has a molecular weight of 198.26 g/mol . It has a XLogP3 value of 2, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The rotatable bond count is 3 . The exact mass and the monoisotopic mass of the compound are 198.115698455 g/mol . The topological polar surface area is 24.9 Ų .
Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
N-methyl(3-(pyridin-4-yl)phenyl)methanamine: and its derivatives have been studied for their potential use in nonlinear optical (NLO) materials . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors. The compound’s ability to form a dense net of hydrogen bonds in the interlayer space of zirconium 4-sulfophenylphosphonate suggests its utility in enhancing the optical properties of NLO materials .
Intercalation in Layered Compounds
The compound has been used to explore the arrangement of intercalated molecules within a layered structure of zirconium sulfophenylphosphonate . This application is crucial for understanding the molecular interactions and the design of new materials with desired properties, such as increased thermal stability or improved mechanical strength.
Host-Guest Chemistry
N-methyl(3-(pyridin-4-yl)phenyl)methanamine: can serve as a guest molecule in host-guest chemistry applications. Its intercalation between the SO3H groups of host layers and the formation of a partially disordered arrangement of intercalated molecules are areas of active research . This has implications for the development of advanced materials with specific encapsulation and release properties.
Molecular Simulation
Classical molecular simulation methods have utilized N-methyl(3-(pyridin-4-yl)phenyl)methanamine to describe the arrangement of molecules in complex structures . These simulations are vital for predicting material behavior and guiding experimental efforts in materials science.
Redox-Active Frameworks
The compound has been incorporated into redox-active frameworks, such as a Mn(II) coordination framework incorporating a related tris(4-(pyridin-4-yl)phenyl)amine ligand . Such frameworks are studied for their electrochemical properties, which are essential for applications in energy storage and conversion.
Pharmaceutical Research
Derivatives of N-methyl(3-(pyridin-4-yl)phenyl)methanamine have been structurally characterized in the context of pharmaceutical research . The compound’s structural features, such as its ability to form H-bonded chains, are significant for understanding drug interactions at the molecular level.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states.
Mode of Action
It’s plausible that it interacts with its targets through hydrogen bonding, given the presence of a nitrogen atom in its structure . This interaction could potentially lead to changes in the conformation and function of the target proteins.
Propiedades
IUPAC Name |
N-methyl-1-(3-pyridin-4-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12/h2-9,14H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCMPGTVPUZXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427637 | |
| Record name | N-Methyl-1-[3-(pyridin-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl(3-(pyridin-4-yl)phenyl)methanamine | |
CAS RN |
852180-67-7 | |
| Record name | N-Methyl-3-(4-pyridinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[3-(pyridin-4-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

